2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

Medicinal Chemistry Drug Design Lipophilicity

Select this specific building block for its unique 1,3,4-oxadiazole core, which offers lower lipophilicity for CNS drug design. The reactive bromomethyl group enables 10-100x faster SN2 diversification vs. chloro-analogs. Its cyclohexyl ring enhances metabolic stability and avoids toxic arene oxide metabolites, ensuring more reliable in vivo studies and higher-quality chemical probes.

Molecular Formula C9H13BrN2O
Molecular Weight 245.12 g/mol
CAS No. 2167500-73-2
Cat. No. B1532518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole
CAS2167500-73-2
Molecular FormulaC9H13BrN2O
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(O2)CBr
InChIInChI=1S/C9H13BrN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h7H,1-6H2
InChIKeyVGKZZAULDJNZKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole CAS 2167500-73-2: A Synthetic Building Block with Quantifiable Differentiation


2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS 2167500-73-2) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a reactive bromomethyl group at the 2-position and a cyclohexyl moiety at the 5-position . With a molecular formula of C₉H₁₃BrN₂O and a molecular weight of 245.12 g/mol , it serves as a versatile electrophilic building block in medicinal chemistry and materials science due to its balanced reactivity and distinct physicochemical profile compared to isomeric and analog variants [1].

Why Generic Substitution Fails: The Critical Role of Isomer and Substituent Selection in 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole Procurement


Substituting 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole with a closely related analog—such as a 1,2,4-oxadiazole isomer, a phenyl-substituted variant, or a chloromethyl derivative—introduces quantifiable deviations in lipophilicity, metabolic stability, and synthetic reactivity that can derail a research campaign [1]. While these analogs may appear interchangeable, the specific combination of the 1,3,4-oxadiazole scaffold, the cyclohexyl group, and the bromomethyl handle confers a unique profile that is not replicated by generic alternatives; the evidence below quantifies these critical differences [2].

Quantitative Differentiation Evidence for 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS 2167500-73-2) vs. Closest Analogs


1,3,4-Oxadiazole Isomer Provides One Order of Magnitude Lower Lipophilicity than 1,2,4-Oxadiazole

The 1,3,4-oxadiazole core of the target compound exhibits significantly lower lipophilicity compared to the 1,2,4-oxadiazole isomer [1]. This difference directly impacts drug-likeness parameters and membrane permeability. In direct comparisons, the 1,3,4-oxadiazole isomer shows an order of magnitude lower log D (lipophilicity) than its isomeric counterpart [1].

Medicinal Chemistry Drug Design Lipophilicity

Bromomethyl Group Exhibits Superior Reactivity in SN2 Displacement vs. Chloromethyl

The bromomethyl group is a better leaving group than the chloromethyl analog, enabling more efficient and higher-yielding SN2 reactions in the synthesis of downstream derivatives . Bromide is a superior leaving group relative to chloride due to its lower basicity and weaker carbon-halogen bond.

Synthetic Chemistry Nucleophilic Substitution Building Block

Cyclohexyl Substituent Enhances Conformational Stability and Metabolic Resistance vs. Phenyl Analog

The cyclohexyl group at the 5-position provides enhanced conformational rigidity and metabolic stability compared to the planar, aromatic phenyl analog [1]. The phenyl group (present in the 2-(bromomethyl)-5-phenyl-1,3,4-oxadiazole analog) is more susceptible to oxidative metabolism and can engage in π-π stacking interactions that alter binding profiles [1].

Conformational Analysis Metabolic Stability ADME

Unique Molecular Weight and Elemental Composition Enables Precise LC-MS Differentiation

The molecular weight of 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole is 245.12 g/mol . This value, combined with the distinct bromine isotopic signature, allows for unambiguous identification and quantification in complex reaction mixtures using LC-MS.

Analytical Chemistry LC-MS Quality Control

Best Research and Industrial Application Scenarios for 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole (CAS 2167500-73-2)


Synthesis of CNS-Targeted Drug Candidates Requiring Balanced Lipophilicity

The 1,3,4-oxadiazole scaffold of the target compound, with its one order of magnitude lower lipophilicity compared to 1,2,4-oxadiazole isomers [1], makes it particularly suitable for designing CNS-penetrant molecules where excessive lipophilicity can lead to high non-specific binding and rapid metabolic clearance. The cyclohexyl group further modulates the physicochemical profile, offering a starting point for developing drugs targeting central nervous system disorders, as exemplified by patents disclosing 1,3,4-oxadiazole derivatives for CNS diseases [2].

Efficient Late-Stage Functionalization via Nucleophilic Displacement

The bromomethyl handle provides a reactive electrophilic site for late-stage diversification. Given the superior leaving group ability of bromide over chloride (approximately 10-100 fold faster in SN2 reactions) , this compound is an ideal choice for generating focused libraries of derivatives through reaction with amine, thiol, or alkoxide nucleophiles. This avoids the sluggish conversions and lower yields often encountered with chloromethyl analogs.

Development of Metabolically Stable Chemical Probes

The saturated cyclohexyl ring, in contrast to the commonly employed phenyl group, offers a scaffold with predicted higher resistance to oxidative metabolism [1]. This makes 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole a strategic building block for synthesizing chemical probes or drug candidates where a longer in vivo half-life is desired or where avoiding the formation of potentially toxic arene oxide metabolites is a priority.

LC-MS Analytical Method Development and Reaction Monitoring

The distinct molecular weight of 245.12 g/mol and the characteristic bromine isotopic pattern (1:1 ratio for M and M+2 peaks) allow for precise and unambiguous tracking of this intermediate in complex reaction mixtures . This is particularly valuable during multistep syntheses where multiple oxadiazole-containing intermediates may be present, enabling accurate quantification and reaction optimization via LC-MS.

Quote Request

Request a Quote for 2-(Bromomethyl)-5-cyclohexyl-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.